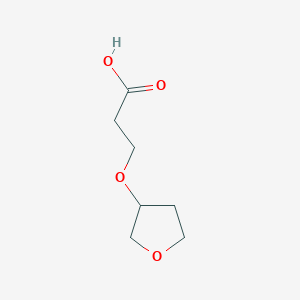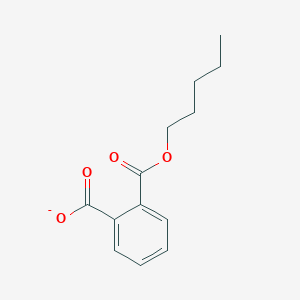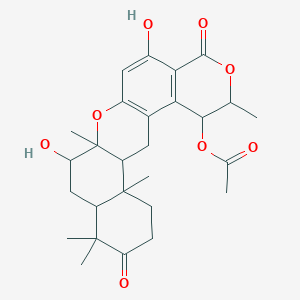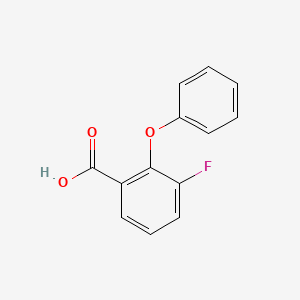![molecular formula C9H10FN3 B12309324 1-[(1S)-1-azidopropyl]-2-fluorobenzene](/img/structure/B12309324.png)
1-[(1S)-1-azidopropyl]-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S)-1-azidopropyl]-2-fluorobenzene is an organic compound with the molecular formula C9H10FN3 It is characterized by the presence of an azido group (-N3) attached to a propyl chain, which is further connected to a fluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-1-azidopropyl]-2-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluorobenzene.
Formation of Propyl Chain: The propyl chain is introduced through a series of reactions, often involving halogenation and subsequent substitution reactions.
Introduction of Azido Group: The azido group is introduced using sodium azide (NaN3) under appropriate reaction conditions, such as in the presence of a suitable solvent and temperature control.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(1S)-1-azidopropyl]-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the azido group.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2): Used in reduction reactions.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Aminopropyl Fluorobenzene: Formed through the reduction of the azido group.
Substituted Fluorobenzenes: Formed through various substitution reactions.
Scientific Research Applications
1-[(1S)-1-azidopropyl]-2-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its use in bioconjugation techniques.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1S)-1-azidopropyl]-2-fluorobenzene involves its interaction with molecular targets through its azido and fluorobenzene groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The fluorobenzene ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-azido-2-fluorobenzene: Lacks the propyl chain, making it less versatile in certain applications.
1-[(1S)-1-azidopropyl]-benzene: Lacks the fluorine atom, which can affect its reactivity and interactions.
2-fluoro-1-azidopropane: Has a different structural arrangement, leading to different chemical properties.
Uniqueness
1-[(1S)-1-azidopropyl]-2-fluorobenzene is unique due to the combination of the azido group, propyl chain, and fluorobenzene ring. This combination imparts specific chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C9H10FN3 |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
1-[(1S)-1-azidopropyl]-2-fluorobenzene |
InChI |
InChI=1S/C9H10FN3/c1-2-9(12-13-11)7-5-3-4-6-8(7)10/h3-6,9H,2H2,1H3/t9-/m0/s1 |
InChI Key |
DHXBKHGWRSBFDQ-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1F)N=[N+]=[N-] |
Canonical SMILES |
CCC(C1=CC=CC=C1F)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12309252.png)
![5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B12309259.png)
![2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12309272.png)
![(3,12-Dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl) acetate](/img/structure/B12309274.png)
![rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis](/img/structure/B12309279.png)

![6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309294.png)



![1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309312.png)

![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B12309318.png)
